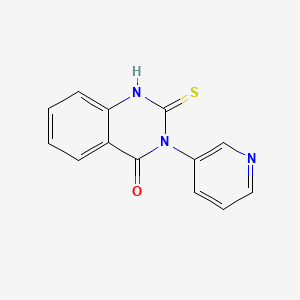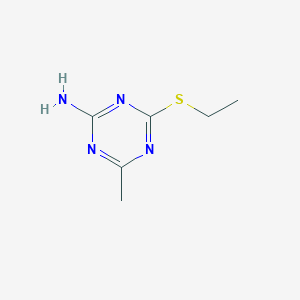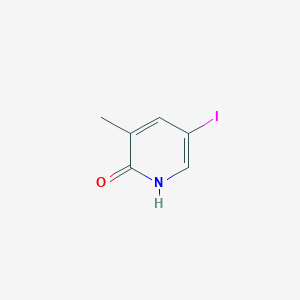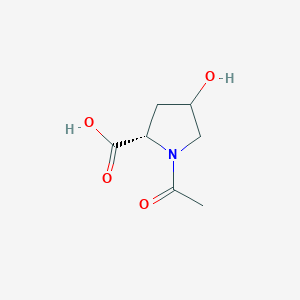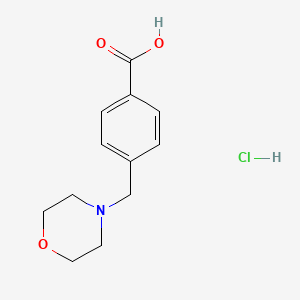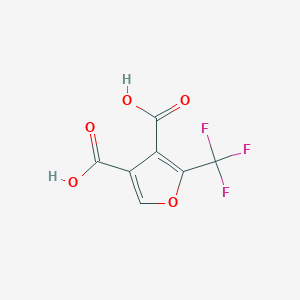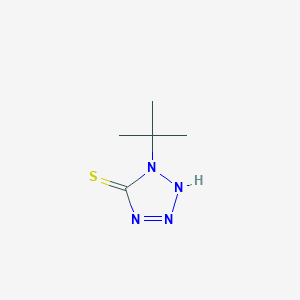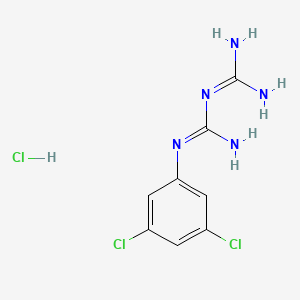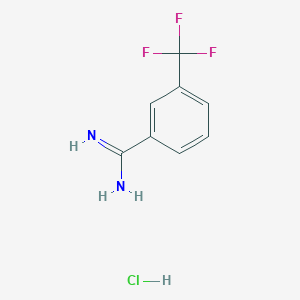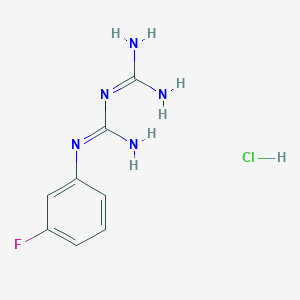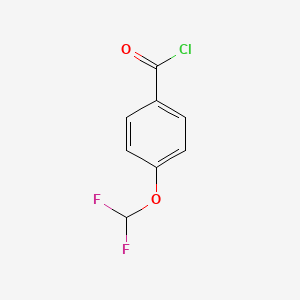
4-(Difluoromethoxy)benzoyl chloride
Overview
Description
4-(Difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethoxy group at the para position. This compound is primarily used as a reagent in organic synthesis due to its reactive acyl chloride functional group .
Preparation Methods
4-(Difluoromethoxy)benzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(difluoromethoxy)benzoic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent . Another method involves the use of ethyl acetate, formamide, and thionyl chloride to prepare the compound . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Difluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, primarily due to its acyl chloride group. Some of the common reactions include:
Nucleophilic Substitution: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(difluoromethoxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 4-(difluoromethoxy)benzoyl group into aromatic compounds.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and Lewis acids such as aluminum chloride. The major products formed depend on the specific nucleophile or reaction conditions employed.
Scientific Research Applications
4-(Difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the benzoyl chloride, affecting its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in this compound can enhance its reactivity and stability.
4-Chlorobenzoyl chloride: Contains a chlorine atom at the para position. The difluoromethoxy group in this compound can provide different electronic effects compared to the chlorine atom.
4-Trifluoromethoxybenzoyl chloride: Similar to this compound but with an additional fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its reactivity and electronic effects due to the difluoromethoxy group.
Properties
IUPAC Name |
4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHGTQXWFFHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371749 | |
| Record name | 4-(difluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57320-63-5 | |
| Record name | 4-(Difluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57320-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(difluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



